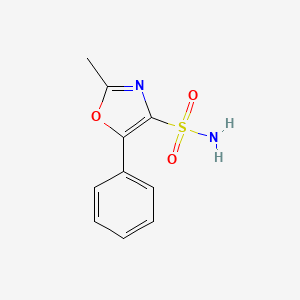

2-甲基-5-苯基-1,3-噁唑-4-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

- Research : Researchers have synthesized and evaluated its antibacterial activity against pathogens such as Staphylococcus aureus, Streptococcus pyogenes, Pseudomonas aeruginosa, and Escherichia coli, as well as antifungal activity against Candida albicans, Aspergillus niger, and Aspergillus clavatus .

- Applications : Researchers use molecular modeling to predict binding sites, assess drug-likeness, and optimize the compound for specific biological activities .

- MTT Assay : The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay quantifies living cells by measuring mitochondrial enzyme activity. Reduction of MTT to purple formazan indicates cell viability .

Antimicrobial Properties

Molecular Modeling Studies

Anticancer Evaluation

作用机制

Target of Action

The primary target of 2-Methyl-5-phenyl-1,3-oxazole-4-sulfonamide, also known as oxazopt, is human carbonic anhydrase II (hCA II) . Carbonic anhydrases are enzymes involved in many important physiological and pathological processes . The inhibition of hCA II has a wide range of pharmacological applications in areas such as ophthalmology, treatment of epilepsy, oncology, and the development of modern anti-infective drugs .

Mode of Action

Oxazopt acts as an isoform-selective inhibitor of hCA II . It binds to the enzyme and inhibits its activity, thereby disrupting the balance of carbon dioxide and bicarbonate in the body . The inhibition constants (Ki) for different isoforms are as follows: Ki (hCA I) 96.3 µM, Ki (hCA II) 0.05 µM, Ki (hCA IX) 23.1 µM, Ki (hCA XII) 8.5 µM .

Biochemical Pathways

The inhibition of hCA II by oxazopt affects the carbon dioxide-bicarbonate equilibrium in the body . This equilibrium is crucial for many physiological processes, including the transport of carbon dioxide from tissues to the lungs, the buffering of pH in the blood and other body fluids, and the generation of aqueous humor in the eye .

Pharmacokinetics

As a sulfonamide derivative, it is likely to have good oral bioavailability and to be metabolized primarily in the liver .

属性

IUPAC Name |

2-methyl-5-phenyl-1,3-oxazole-4-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3S/c1-7-12-10(16(11,13)14)9(15-7)8-5-3-2-4-6-8/h2-6H,1H3,(H2,11,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEYJGDJOXRSADG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(O1)C2=CC=CC=C2)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-diisobutylsulfamoyl)benzamide](/img/structure/B2758784.png)

![2-Methyl-1-[(2,3,5,6-tetramethylphenyl)methyl]benzimidazole](/img/structure/B2758789.png)

![Ethyl 4-{2-[(4-chlorophenyl)amino]-2-oxoethoxy}-2-phenylquinoline-6-carboxylate](/img/structure/B2758795.png)

![3-Chloro-2-[({[(2,4-dichlorophenyl)sulfonyl]oxy}imino)(3-pyridinyl)methyl]-5-(trifluoromethyl)pyridine](/img/structure/B2758798.png)

![N-(1-cyanocyclopentyl)-2-[3-(tetrazol-1-yl)phenoxy]acetamide](/img/structure/B2758801.png)